1,2-Dimethylbenzene-3,4,5,6-d4
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Description
1,2-Dimethylbenzene-3,4,5,6-d4, also known as o-Xylene-3,4,5,6-d4, is a stable isotope of o-Xylene . It has a linear formula of C6D4(CH3)2 and a molecular weight of 110.19 . It is also known as o-Xylene, which is an aromatic hydrocarbon with two methyl substituents bonded to adjacent carbon atoms of a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound is similar to that of o-Xylene . The IUPAC Standard InChI is InChI=1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3 . This structure indicates that it has a benzene ring with two methyl groups attached to adjacent carbon atoms .Physical and Chemical Properties Analysis
The physical properties of the isomers of xylene, which includes o-Xylene, differ slightly. The melting point ranges from -47.87 °C to 13.26 °C. The boiling point for each isomer is around 140 °C. The density of each isomer is around 0.87 g/mL and thus is less dense than water .Scientific Research Applications
Chemical Kinetics and Combustion Analysis : Gaïl, Dagaut, Black, and Simmie (2008) conducted experiments on the oxidation of 1,2-dimethylbenzene in a jet-stirred reactor and behind reflected shock waves. They used a detailed chemical kinetic reaction mechanism to model the oxidation and ignition of 1,2-dimethylbenzene, providing insights into its reactivity compared to similar compounds (Gaïl et al., 2008).
X-ray Diffraction Studies : Drozdowski (2006) investigated the structure of 1,4-dimethylbenzene using X-ray diffraction, analyzing the vibrations in atoms within the liquid form of this compound. This study provided detailed information on the molecular structure and intramolecular interactions in 1,4-dimethylbenzene (Drozdowski, 2006).
Microbial Degradation Studies : Schraa, Bethe, Neerven, Tweel, Wende, and Zehnder (2004) explored the degradation of 1,2-dimethylbenzene by Corynebacterium strain C125, investigating the metabolic pathways and enzymes involved. This study contributes to understanding how microorganisms can degrade environmental pollutants like 1,2-dimethylbenzene (Schraa et al., 2004).
Organic Synthesis and Catalysis : Research by Xie, Han, Zhu, Hong, Suo, and Fu (2012) on the synthesis of ortho-diferrocenylbenzene derivatives, including 1,2-diferrocenyl-3,4,5,6-tetramethylbenzene, highlights the application of 1,2-dimethylbenzene derivatives in organic synthesis. Their work involves studying the molecular structure and electrochemical properties of these compounds (Xie et al., 2012).
Polymer Chemistry and Material Science : Wang and Wang (2014) discuss the use of 1,2-dimethylbenzene in the synthesis of donor-acceptor type copolymers, focusing on the optimization of reaction conditions and the performance of the resulting polymers. This study showcases the application of 1,2-dimethylbenzene in advanced material synthesis (Wang & Wang, 2014).
Properties
IUPAC Name |
1,2,3,4-tetradeuterio-5,6-dimethylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3/i3D,4D,5D,6D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQNGGLPUBDAKN-LNFUJOGGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C)C)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480401 |
Source
|
Record name | 1,2-Dimethylbenzene-3,4,5,6-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62367-40-2 |
Source
|
Record name | 1,2-Dimethylbenzene-3,4,5,6-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 62367-40-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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